An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-chloro-2-fluorophenol
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-chloro-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-5-chloro-2-fluorophenol (CAS No: 847872-10-0). Due to the limited availability of experimental data for this specific isomer, this document also presents comparative data for structurally related aminophenols to offer a broader context for researchers. Furthermore, this guide outlines general experimental protocols for the synthesis and characterization of such compounds, along with a conceptual workflow for novel chemical entity evaluation.
Introduction
4-Amino-5-chloro-2-fluorophenol is a halogenated aromatic amine and phenol derivative.[1] Its molecular structure, featuring amino, chloro, fluoro, and hydroxyl functional groups, suggests its potential as a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and other specialized chemicals. Understanding the physicochemical properties of this molecule is fundamental for its application in drug design, process development, and formulation. This guide aims to consolidate the available data and provide standardized methodologies for its further investigation.
Physicochemical Properties
Quantitative data for 4-Amino-5-chloro-2-fluorophenol is scarce in publicly available literature. The following table summarizes the known properties of the target compound and provides a comparative analysis with closely related isomers. It is crucial to note that the properties of isomers can vary significantly, and the data for related compounds should be used for reference purposes only.
Table 1: Physicochemical Properties of 4-Amino-5-chloro-2-fluorophenol and Related Isomers
| Property | 4-Amino-5-chloro-2-fluorophenol (Target Compound) | 2-Amino-4-chloro-5-fluorophenol | 4-Chloro-2-aminophenol | 2-Amino-5-chlorophenol | 4-Amino-2-chlorophenol |
| CAS Number | 847872-10-0[1][2][3] | 303181-72-8[4][5] | 95-85-2[6][7][8] | 28443-50-7[9] | 3964-52-1[10][11] |
| Molecular Formula | C₆H₅ClFNO[1][3] | C₆H₅ClFNO[4] | C₆H₆ClNO[6][12] | C₆H₆ClNO[9] | C₆H₆ClNO[10][11] |
| Molecular Weight | 161.56 g/mol [1] | 161.56 g/mol [4] | 143.57 g/mol [6][12] | 143.57 g/mol [9] | 143.57 g/mol [10] |
| Physical Form | Data not available | Brown Solid[4] | Light brown crystalline solid/powder[7][12] | Solid | Brown to black crystals/powder[11] |
| Melting Point (°C) | Data not available | Data not available (For reference, 2-Amino-4-chlorophenol: 140°C; 2-Amino-5-fluorophenol: 135-140°C)[4] | 138 - 142[6] | 145 - 153[9] | 148.0 - 154.0[11] |
| Boiling Point (°C) | Data not available | Data not available | Data not available | 185.5 (rough estimate)[9] | Data not available |
| Water Solubility | Data not available | Data not available | 3 g/L at 26°C[7] | Data not available | Insoluble in water[13] |
| Organic Solvent Solubility | Data not available | Slightly soluble in Chloroform and Methanol (for 5-Amino-2-chloro-4-fluorophenol)[4] | Soluble in acetone, methanol, benzene, and alkaline/acidic solutions[6] | Soluble in Methanol[9] | Data not available |
| logP (Octanol/Water) | Data not available | Data not available | 1.24 (estimated)[12] | 1.58 | 1.8[10] |
| pKa | Data not available | Data not available | Data not available | 8.79 (Predicted) | Data not available |
Experimental Protocols
General Synthesis of Substituted Aminophenols
A common and adaptable method for the synthesis of substituted aminophenols is the reduction of the corresponding nitrophenol.[14] This can be achieved through catalytic hydrogenation or by using reducing agents like iron in an acidic medium.[12]
Example Protocol: Reduction of a Nitrophenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted nitrophenol in a suitable solvent (e.g., ethanol, acetic acid, or water).
-
Addition of Reducing Agent: Add a reducing agent such as iron powder and a small amount of acid (e.g., hydrochloric acid or acetic acid) to catalyze the reaction. Alternatively, for catalytic hydrogenation, a catalyst like palladium on carbon (Pd/C) or Raney nickel is added to the solution.
-
Reaction Conditions: If using iron, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a controlled temperature and pressure.
-
Work-up: After the reaction is complete, cool the mixture and filter it to remove the iron salts or the catalyst.
-
Isolation and Purification: Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the aminophenol. The crude product can then be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent.
Determination of Melting Point
The melting point of a solid organic compound can be determined using the capillary method.[15][16][17][18]
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Measurement: The sample is heated slowly (typically at a rate of 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle melts are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Determination of Aqueous Solubility
The shake-flask method is a common technique for determining the solubility of a compound in water.[19][20][21][22]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed flask or vial.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Analysis: The concentration of the compound in the clear, saturated aqueous solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of logP (Octanol/Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method or estimated by HPLC.[23][24][25][26][27]
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Analysis: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC, UV-Vis). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Visualized Workflows and Relationships
// Nodes Start [label="Substituted\nNitrophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Reduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted\nAminophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst\n(e.g., Fe/H+ or Pd/C, H2)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Work-up &\nPurification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Reduction [label="Solvent"]; Catalyst -> Reduction [style=dashed]; Reduction -> Workup [label="Crude Product"]; Workup -> Product [label="Purified Product"]; } Caption: General Synthesis Route for Substituted Aminophenols.
// Nodes Synthesis [label="Synthesis and\nPurification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structure [label="Structural\nElucidation\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="Purity Analysis\n(HPLC, GC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MeltingPoint [label="Melting Point\nDetermination", fillcolor="#FBBC05", fontcolor="#202124"]; Solubility [label="Solubility\nAssessment", fillcolor="#FBBC05", fontcolor="#202124"]; Lipophilicity [label="Lipophilicity\n(logP Determination)", fillcolor="#FBBC05", fontcolor="#202124"]; Acidity [label="Acidity\n(pKa Measurement)", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="Stability Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Comprehensive\nPhysicochemical Profile", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Synthesis -> Structure; Synthesis -> Purity; Purity -> MeltingPoint; Purity -> Solubility; Purity -> Lipophilicity; Purity -> Acidity; Lipophilicity -> Stability; MeltingPoint -> Data; Solubility -> Data; Lipophilicity -> Data; Acidity -> Data; Stability -> Data; } Caption: Workflow for Physicochemical Characterization.
Conclusion
While 4-Amino-5-chloro-2-fluorophenol is commercially available, its physicochemical properties are not well-documented in scientific literature. This guide serves as a starting point for researchers by providing the available information and offering a comparative analysis with related isomers. The outlined experimental protocols provide a framework for the systematic characterization of this and other novel compounds. Further experimental investigation is necessary to fully elucidate the properties of 4-Amino-5-chloro-2-fluorophenol and to enable its potential applications in various fields of chemical research and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 847872-10-0|4-Amino-5-chloro-2-fluorophenol|BLD Pharm [bldpharm.com]
- 3. 4-amino-5-chloro-2-fluorophenol - C6H5ClFNO | CSSB00009886023 [chem-space.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-4-chloro-5-fluorophenol | C6H5ClFNO | CID 53665976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2-Amino Phenol Manufacturer - Shreeji Industries [shreejiindustries.net]
- 7. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [chemicalsafety.ilo.org]
- 8. 2-Amino-4-chlorophenol | 95-85-2 [chemicalbook.com]
- 9. 2-Amino-5-chlorophenol CAS#: 28443-50-7 [m.chemicalbook.com]
- 10. 4-Amino-2-chlorophenol | C6H6ClNO | CID 77578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Amino-2-chlorophenol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. cir-safety.org [cir-safety.org]
- 13. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US2027902A - Production of n-substituted aminophenols - Google Patents [patents.google.com]
- 15. scribd.com [scribd.com]
- 16. byjus.com [byjus.com]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. pennwest.edu [pennwest.edu]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. enamine.net [enamine.net]
- 24. acdlabs.com [acdlabs.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. agilent.com [agilent.com]
- 27. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]







